(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
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Description
Synthesis Analysis
The synthesis of quinazoline derivatives involves multi-step reactions that often employ heterocyclization and functional group transformations. For instance, esters and amides of related quinazoline carboxylic acids have been synthesized through esterification, aminolysis, and tandem heterocyclization processes (Stavytskyi et al., 2020). The complexity of synthesis underscores the structural diversity and potential pharmacological properties of these compounds.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing nitrogen atoms, which significantly influences their chemical reactivity and biological activity. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the configurations, conformations, and tautomeric states of these molecules, providing insights into their interaction with biological targets (Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclocondensation, Friedel–Crafts reactions, and intramolecular cyclizations, which are crucial for their synthesis and functionalization (Orlov & Sidorenko, 2012). These reactions enable the introduction of diverse substituents into the quinazoline framework, altering their chemical properties and enhancing their biological activities.
Scientific Research Applications
Antiulcer Activity
A research study involving derivatives of pyrrolo[2,1-b]quinazoline found potential use as antiulcer agents. The synthesized compounds were evaluated for their ability to inhibit ulcers in rats and for gastric antisecretory activity, suggesting therapeutic applications in treating ulcers (Doria et al., 1984).
Antineoplastic and Antimonoamineoxidase Activity
Another study investigated the synthesis and the antineoplastic and antimonoamineoxidase activities of new derivatives of benzo[h]quinazoline. This research explored the potential of these compounds in cancer treatment and as inhibitors of monoamine oxidase, which is relevant for mental health disorders (Markosyan et al., 2010).
Antiallergy Activity
A series of substituted pyrido[2,1-b]quinazoline-8-carboxylic acids were evaluated as antiallergy agents, showing potential for oral activity against allergies. One particular analogue was found to be more effective than standard treatments in animal models, indicating a possible application in allergy treatments (Schwender et al., 1979).
Antiviral Activity
In a study on quinazolones, researchers synthesized a set of pyrazolo[1,5-c]quinazolines and evaluated their antiviral activity against various viruses, including Japanese encephalitis and Herpes simplex. The compounds showed potential as glycine/NMDA receptor antagonists, suggesting possible applications in antiviral therapies (Pandey et al., 2008).
properties
IUPAC Name |
(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c21-11-13-3-1-12(2-4-13)9-14-7-8-23-18(14)22-17-10-15(20(25)26)5-6-16(17)19(23)24/h1-6,9-10H,7-8H2,(H,25,26)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJNERRVKNNOW-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C\C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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